5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde
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Overview
Description
5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a trityl group at the 1st position, and a carbaldehyde group at the 4th position. These structural features make it a valuable intermediate in organic synthesis and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: 5-Fluoro-1-trityl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Fluoro-1-trityl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the trityl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-Trityl-1H-imidazole-4-carbaldehyde: Lacks the fluorine atom at the 5th position.
4-Imidazolecarboxaldehyde: Lacks both the trityl and fluorine groups.
5-Fluoro-1H-imidazole-4-carbaldehyde: Lacks the trityl group.
Uniqueness
5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is unique due to the combination of the fluorine atom, trityl group, and carbaldehyde group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H17FN2O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-fluoro-1-tritylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C23H17FN2O/c24-22-21(16-27)25-17-26(22)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
OMTPVWOQPRYDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4F)C=O |
Origin of Product |
United States |
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